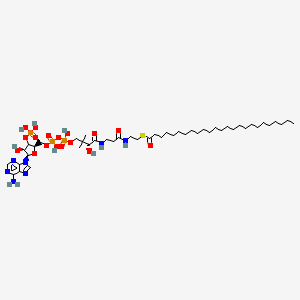
Pentacosanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentacosanoyl-CoA is synthesized from pentacosanoic acid through a series of enzymatic reactions. The synthesis involves the activation of pentacosanoic acid by Coenzyme A, forming this compound. This process typically requires the presence of ATP, Coenzyme A, and specific enzymes such as acyl-CoA synthetase .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of the compound from biological sources or through chemical synthesis. The process includes the use of advanced techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Pentacosanoyl-CoA undergoes various chemical reactions, including:
Oxidation: Involves the conversion of this compound to other oxidized forms.
Reduction: Reduction reactions can convert this compound to reduced forms.
Substitution: Substitution reactions involve the replacement of specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific enzymes that facilitate the reactions under controlled conditions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which play significant roles in cellular metabolism and other biological processes .
Aplicaciones Científicas De Investigación
Pentacosanoyl-CoA has a wide range of scientific research applications, including:
Mecanismo De Acción
Pentacosanoyl-CoA exerts its effects through its role as a fatty acyl-CoA. It acts as a substrate for various enzymes involved in lipid metabolism, facilitating the biosynthesis and recycling of complex lipids. The molecular targets and pathways involved include enzymes like AGPAT11 and pathways related to energy metabolism and gene regulation .
Comparación Con Compuestos Similares
Similar Compounds
- Palmitoyl-CoA (16:0 Coenzyme A)
- Stearoyl-CoA (18:0 Coenzyme A)
- Arachidoyl-CoA (20:0 Coenzyme A)
- Behenoyl-CoA (22:0 Coenzyme A)
- Lignoceroyl-CoA (24:0 Coenzyme A)
Uniqueness
Pentacosanoyl-CoA is unique due to its longer carbon chain length (25 carbons) compared to other fatty acyl-CoAs. This longer chain length influences its role in cellular processes and its interaction with specific enzymes and pathways .
Propiedades
Fórmula molecular |
C46H84N7O17P3S |
|---|---|
Peso molecular |
1132.2 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentacosanethioate |
InChI |
InChI=1S/C46H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-37(55)74-30-29-48-36(54)27-28-49-44(58)41(57)46(2,3)32-67-73(64,65)70-72(62,63)66-31-35-40(69-71(59,60)61)39(56)45(68-35)53-34-52-38-42(47)50-33-51-43(38)53/h33-35,39-41,45,56-57H,4-32H2,1-3H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)/t35-,39+,40?,41+,45-/m1/s1 |
Clave InChI |
OOYYVSZGLPEVRI-HQDNRMPVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















